2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorothiophene ring, a dimethylaminoethyl group, and a methoxybenzothiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the chlorothiophene derivative, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution. The final step involves the coupling of the methoxybenzothiazole moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process would also include rigorous purification steps, such as recrystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, expanding the compound’s chemical diversity.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit or activate certain signaling pathways, resulting in changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- **2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- **2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)acetamide
- **2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide sulfate
Uniqueness
What sets 2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxybenzothiazole moiety, in particular, enhances its potential for various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)8-9-22(17(23)11-13-5-7-16(19)25-13)18-20-14-6-4-12(24-3)10-15(14)26-18;/h4-7,10H,8-9,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQTZNPOMWKXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CC3=CC=C(S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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